3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a bicyclic heterocyclic scaffold known for its kinase-inhibitory and anticancer properties. Structurally, it features:
- A 1-phenyl group at the 1-position of the pyrazolo-pyrimidine core.
- A (4-ethoxyphenyl)amino substituent at the 4-position.
- A 3-aminopropan-1-ol side chain at the 6-position.
The ethoxy group on the aniline moiety enhances lipophilicity and may influence target binding, while the propanol chain contributes to hydrogen-bonding interactions.
特性
IUPAC Name |
3-[[4-(4-ethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-2-30-18-11-9-16(10-12-18)25-20-19-15-24-28(17-7-4-3-5-8-17)21(19)27-22(26-20)23-13-6-14-29/h3-5,7-12,15,29H,2,6,13-14H2,1H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNFOBUDWWONST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-({4-[(4-ethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol (CAS Number: 955338-36-0) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role as a scaffold in various medicinal chemistry applications.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly kinases involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine derivatives are often designed to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in many cancer types.
Key Mechanisms:
- EGFR Inhibition : Compounds similar to this one have been shown to inhibit EGFR activity effectively. For instance, studies have demonstrated that derivatives exhibit IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR, indicating potent inhibitory effects on cancer cell proliferation and survival .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio, leading to increased cell death .
- Cell Cycle Arrest : Flow cytometric analyses suggest that the compound can arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer properties .
Biological Activity Data
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| EGFR (Wild Type) | 0.016 | Kinase Inhibition |
| EGFR (Mutant T790M) | 0.236 | Kinase Inhibition |
| A549 Cell Line | 8.21 | Anti-proliferative |
| HCT-116 Cell Line | 19.56 | Anti-proliferative |
Case Studies
- In Vitro Studies : In a study assessing various pyrazolo[3,4-d]pyrimidine derivatives, compounds similar to this one were evaluated for their anti-proliferative activities against A549 and HCT-116 cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis .
- Molecular Docking Studies : Molecular docking has been employed to understand the binding interactions between this compound and EGFR. These studies revealed that the compound fits well into the ATP-binding pocket of EGFR, suggesting a competitive inhibition mechanism .
Therapeutic Potential
Given its potent biological activities, this compound holds promise as a therapeutic agent in cancer treatment. The ability to target both wild-type and mutant forms of EGFR makes it particularly attractive for developing treatments against resistant cancer phenotypes.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Notes:
- logP/logSw : The 4-ethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to methoxy (~2.5) but reduces it relative to chloro-substituted analogs (logP ~3.0) .
- Solubility: The propanol side chain improves aqueous solubility (logSw ~-3.0) compared to non-polar analogs.
Key Research Findings
- Antitumor Activity : Analogs like E781-0309 show micromolar IC₅₀ values in cancer cell lines, suggesting the target compound may exhibit similar efficacy .
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines with 4-anilino groups are potent inhibitors of tyrosine kinases (e.g., imatinib analogs in ).
- ADME Properties: The propanol side chain balances logP and solubility, making it suitable for oral bioavailability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
